Carbonic Anhydrase IX Inhibition: Class-Level Potency Benchmarks for Indoline-5-Sulfonamides
The target compound CAS 919019-23-1 has not been individually profiled in peer-reviewed CA inhibition assays. However, the 1-acylated indoline-5-sulfonamide class to which it belongs establishes a potency range against CA IX. The most active analog in the series, compound 4f, achieved a Kᵢ of 132.8 nM against CA IX [1]; other analogs showed Kᵢ values exceeding 10,000 nM. This >75-fold potency span demonstrates that CA IX affinity is exquisitely sensitive to the N-acyl substituent. Actual potency of CAS 919019-23-1 must be experimentally determined before it can be positioned within this range.
| Evidence Dimension | Kᵢ against human carbonic anhydrase IX (CA IX) |
|---|---|
| Target Compound Data | Not determined |
| Comparator Or Baseline | Compound 4f: CA IX Kᵢ = 132.8 nM; other analogs: up to >10,000 nM |
| Quantified Difference | >75-fold range across the series |
| Conditions | Stopped-flow CO₂ hydration assay, recombinant human CA IX |
Why This Matters
Defines the achievable potency ceiling for this chemotype; informs procurement decisions regarding the likelihood of obtaining a nanomolar CA IX inhibitor.
- [1] Krymov, S. K.; Scherbakov, A. M.; et al. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals 2022, 15 (12), 1453. View Source
